

Commercial Suppliers and Technical Guide for Research-Grade RTI-111

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Compound of Interest

Compound Name: RTI-111

Cat. No.: B1588506

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-111, also known as Dichloropane or (–)-2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane, is a potent phenyltropane-based stimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] Its high affinity for the dopamine transporter (DAT) makes it a valuable tool in neuroscience research, particularly for studying the mechanisms of psychostimulant action and for the development of potential therapeutics for substance use disorders.[3] This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade **RTI-111**, its key technical data, and detailed experimental protocols for its use in preclinical research.

Commercial Suppliers of Research-Grade RTI-111

Obtaining well-characterized, high-purity **RTI-111** is critical for ensuring the validity and reproducibility of experimental results. The following companies are potential commercial suppliers of research-grade **RTI-111**. Researchers should always request a batch-specific Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Reputable Biochemical Suppliers:

- Biosynth: Lists **RTI-111** for pharmaceutical testing and research purposes.[2]

- Santa Cruz Biotechnology (SCBT): Offers **RTI-111**-d3, a deuterated version for use in proteomics research and as an internal standard.[\[4\]](#)
- Cayman Chemical: A well-known supplier of research chemicals and analytical standards. Researchers can search for Certificates of Analysis on their website.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Tocris Bioscience: Specializes in high-performance life science reagents. Their website allows for searching for technical documentation.
- MedChemExpress (MCE): A supplier of bioactive small molecules and inhibitors.[\[7\]](#)[\[8\]](#)
- Selleck Chemicals: Provides inhibitors and screening libraries for research.[\[9\]](#)
- Abcam: Primarily known for antibodies, but also offers other research reagents.
- R&D Systems: A supplier of high-quality research reagents.

Note: The availability of **RTI-111** from these suppliers may vary. It is essential to contact them directly for current stock status and to request a Certificate of Analysis. Some online vendors may market **RTI-111** as a "research chemical" with language suggesting non-laboratory use; these suppliers should be avoided for scientific research to ensure the quality and integrity of the compound.

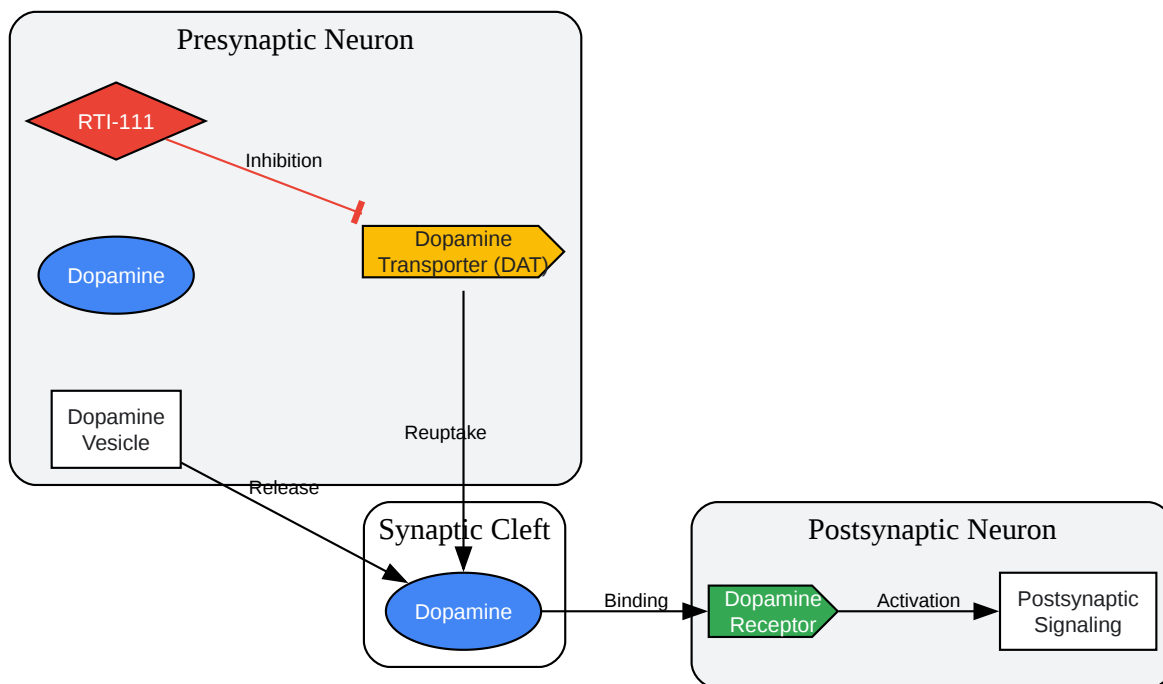
Data Presentation: Technical Specifications

A Certificate of Analysis for research-grade **RTI-111** should provide the following quantitative data. The table below presents typical specifications; however, values should be confirmed with the supplier for each specific batch.

Parameter	Specification	Method
Identity		
Appearance	White to off-white solid	Visual Inspection
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ NO ₂	-
Molecular Weight	314.21 g/mol	Mass Spectrometry
Purity		
Purity (HPLC)	≥98%	High-Performance Liquid Chromatography
Purity (NMR)	Conforms to structure	Nuclear Magnetic Resonance Spectroscopy
Physical Properties		
Solubility	Soluble in DMSO or Ethanol	-
Storage	Store at -20°C	-

Signaling Pathway of RTI-111

RTI-111 exerts its effects by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling. The primary mechanism of its stimulant and reinforcing effects is attributed to its high affinity for the dopamine transporter (DAT).[3]



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RTI-111 inhibits dopamine reuptake at the synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving **RTI-111**. These protocols are synthesized from various research publications and represent standard procedures in the field.

In Vitro Radioligand Binding Assay for Dopamine Transporter

This protocol is for determining the binding affinity of **RTI-111** for the dopamine transporter in rodent striatal tissue.

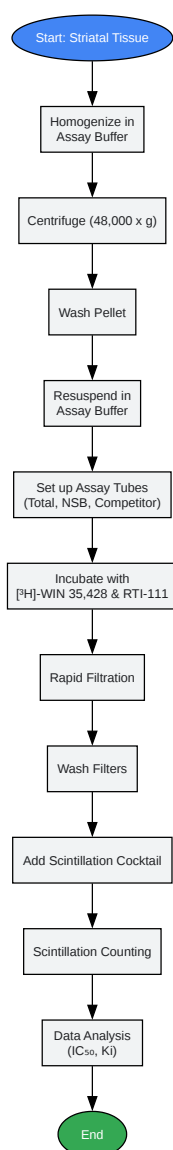
Materials:

- Rat or mouse striatal tissue
- [³H]-WIN 35,428 (radioligand)
- Unlabeled **RTI-111** (competitor)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Wash buffer (ice-cold assay buffer)
- Scintillation cocktail
- Glass fiber filters
- Homogenizer
- Centrifuge
- Scintillation counter

Procedure:

- Membrane Preparation:
 - Dissect striata from rats or mice and place in ice-cold assay buffer.
 - Homogenize the tissue using a Teflon-glass homogenizer.
 - Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
 - Discard the supernatant, resuspend the pellet in fresh assay buffer, and centrifuge again. Repeat this wash step.
 - Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL.
- Binding Assay:

- Set up triplicate tubes for total binding, non-specific binding, and competitor concentrations.
- Total binding: Add 100 μ L of radioligand ($[^3\text{H}]$ -WIN 35,428, final concentration ~ 1 nM) and 100 μ L of assay buffer.
- Non-specific binding: Add 100 μ L of radioligand and 100 μ L of a high concentration of a known DAT inhibitor (e.g., 10 μ M cocaine or unlabeled WIN 35,428).
- Competitor binding: Add 100 μ L of radioligand and 100 μ L of varying concentrations of **RTI-111**.
- To each tube, add 800 μ L of the membrane preparation.
- Incubate at room temperature for 60-90 minutes.
- Filtration and Counting:
 - Rapidly filter the contents of each tube through glass fiber filters under vacuum.
 - Wash the filters three times with 5 mL of ice-cold wash buffer.
 - Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
 - Measure the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of **RTI-111**.
 - Determine the IC_{50} value (the concentration of **RTI-111** that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for the in vitro dopamine transporter binding assay.

In Vivo Microdialysis for Extracellular Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the striatum of freely moving rats following administration of **RTI-111**.

Materials:

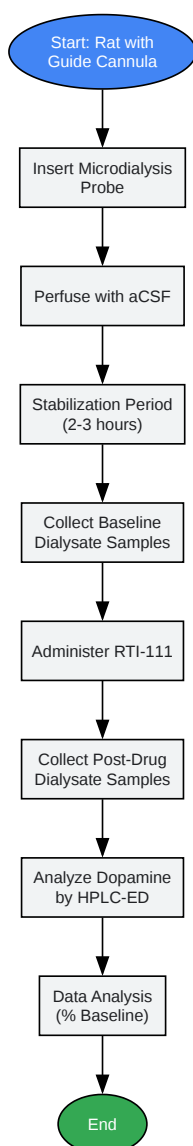
- Male Sprague-Dawley rats (250-350 g)

- Stereotaxic apparatus
- Microdialysis probes (2-4 mm membrane)
- Guide cannula
- Syringe pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- **RTI-111** solution
- HPLC with electrochemical detection (HPLC-ED) system

Procedure:

- Surgical Implantation of Guide Cannula:
 - Anesthetize the rat and place it in the stereotaxic apparatus.
 - Implant a guide cannula targeted to the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML \pm 2.5 mm, DV -3.5 mm).
 - Secure the cannula with dental cement and skull screws.
 - Allow the animal to recover for 5-7 days.
- Microdialysis Experiment:
 - On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
 - Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μ L/min).
 - Allow a stabilization period of 2-3 hours to obtain a stable baseline of dopamine.
 - Collect baseline dialysate samples every 20 minutes for at least one hour.

- Administer **RTI-111** (e.g., intraperitoneal injection) at the desired dose.
- Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-injection.
- Store samples at -80°C until analysis.
- Dopamine Analysis by HPLC-ED:
 - Inject a known volume of the dialysate into the HPLC-ED system.
 - Separate dopamine using a reverse-phase C18 column.
 - Detect dopamine using an electrochemical detector set at an oxidative potential.
 - Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.
- Data Analysis:
 - Calculate the basal dopamine concentration from the pre-injection samples.
 - Express post-injection dopamine levels as a percentage of the baseline.
 - Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of changes in dopamine levels.



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Workflow for in vivo microdialysis experiment.

Behavioral Pharmacology: Locomotor Activity Assessment

This protocol outlines the assessment of spontaneous locomotor activity in rodents following **RTI-111** administration.

Materials:

- Mice or rats

- Locomotor activity chambers equipped with infrared beams
- **RTI-111** solution
- Vehicle solution (e.g., saline)

Procedure:

- Habituation:
 - Place the animals in the locomotor activity chambers for 30-60 minutes to allow them to habituate to the novel environment.
- Drug Administration:
 - Administer **RTI-111** or vehicle via the desired route (e.g., intraperitoneal injection).
- Data Collection:
 - Immediately after injection, place the animals back into the activity chambers.
 - Record locomotor activity (e.g., distance traveled, beam breaks) in 5- or 10-minute bins for a total of 60-120 minutes.
- Data Analysis:
 - Calculate the total locomotor activity for each animal.
 - Analyze the time course of locomotor activity.
 - Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of **RTI-111** to the vehicle control group.

Conclusion

RTI-111 is a valuable research tool for investigating the monoaminergic systems, with particular relevance to the dopamine transporter. This guide provides a starting point for researchers by identifying potential commercial suppliers and detailing essential experimental

protocols. It is imperative for researchers to source high-purity **RTI-111** and to meticulously follow established experimental procedures to ensure the generation of reliable and reproducible data. Further investigation into the pharmacokinetics and long-term effects of **RTI-111** will continue to enhance our understanding of its neuropharmacological profile.

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